(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as [4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone according to systematic naming protocols that prioritize the methanone functional group as the principal constituent. The PubChem Chemical Identifier designation assigns this compound the unique identifier 90616516, providing unambiguous database recognition across international chemical information systems. The International Chemical Identifier representation InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3 encodes the complete molecular connectivity and stereochemical information.
The Simplified Molecular Input Line Entry System representation COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 provides a linear notation that captures the essential structural features including the bipiperidine core and naphthalene attachment. Alternative chemical registry numbers include 1706074-20-5, which serves as the primary Chemical Abstracts Service registry identifier for international chemical commerce and regulatory documentation. The systematic nomenclature also recognizes several synonymous designations including AKOS025089930 and F6442-6601, which represent vendor-specific catalog identifiers used in chemical supply chain management. The molecular weight determination of 352.5 grams per mole reflects the complete atomic composition including all hydrogen atoms and heteroatoms present in the structure.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the flexibility inherent in the bipiperidine linkage and the rotational freedom around key carbon-nitrogen bonds. Conformational analysis studies of related bipiperidine systems demonstrate that these compounds typically adopt multiple stable conformations due to the chair-chair interconversion of the piperidine rings and rotation around the interpiperidine connection. The piperidine rings in bipiperidine derivatives generally maintain chair conformations with axial-equatorial preferences strongly influenced by substituent effects and intramolecular interactions. In the case of the methoxy-substituted piperidine ring, computational studies suggest that the methoxy group preferentially adopts an equatorial orientation to minimize steric interactions with adjacent hydrogen atoms.
The bipiperidine framework creates a distinctive molecular scaffold characterized by nitrogen-nitrogen distances of approximately 2.35 Angstroms and nitrogen-oxygen distances around 2.28 Angstroms, as observed in related bis(piperidin-1-yl)methanone structures. Molecular dynamics simulations of bipiperidine analogues indicate that the interpiperidine connection allows for significant conformational flexibility, with rotation barriers typically ranging from 5 to 15 kilocalories per mole depending on substituent patterns. The naphthalene moiety introduces additional rigidity to the overall molecular structure while simultaneously providing a large hydrophobic surface area that influences molecular packing and intermolecular interactions. Energy minimization calculations suggest that the compound adopts preferred conformations where the naphthalene ring system is positioned to minimize steric clashes with the bipiperidine framework while maximizing favorable aromatic-aliphatic interactions.
The conformational preferences of the compound are further influenced by the methanone linkage, which introduces partial double-bond character and restricts rotation around the carbon-nitrogen bond connecting the bipiperidine system to the naphthalene carbonyl group. Quantum mechanical calculations at density functional theory levels indicate that the carbonyl group preferentially adopts a planar configuration with the adjacent naphthalene ring system, creating an extended conjugated system that affects electronic distribution throughout the molecule. The methoxy substituent on the piperidine ring demonstrates rotational freedom around the carbon-oxygen bond, with computational studies suggesting multiple low-energy conformations separated by modest energy barriers typically less than 3 kilocalories per mole.
X-ray Crystallography and Three-Dimensional Configuration
X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional molecular structure of this compound, providing atomic-level resolution of bond lengths, bond angles, and spatial arrangements. The crystallographic technique involves exposing single crystals of the compound to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to generate electron density maps that reveal atomic positions. Modern crystallographic data collection employs synchrotron radiation sources and charge-coupled device detectors to achieve high-resolution structural information with typical resolution limits better than 1.0 Angstroms for small organic molecules.
The crystallographic analysis of related bipiperidine derivatives demonstrates that these compounds typically crystallize in common space groups such as P21/c or P-1, with molecular packing influenced by intermolecular hydrogen bonding and van der Waals interactions. In the crystal structure of bis(piperidin-1-yl)methanone, the piperidine rings adopt chair conformations with the molecule exhibiting approximate non-crystallographic C2 symmetry, and the six-membered rings showing dihedral angles of approximately 35.87 degrees. The crystallographic data reveals that intermolecular carbon-hydrogen to oxygen contacts connect molecules into infinite strands along specific crystallographic axes, indicating the importance of weak hydrogen bonding in determining crystal packing.
For naphthalene-containing compounds, crystallographic studies typically reveal planar aromatic ring systems with characteristic carbon-carbon bond lengths ranging from 1.37 to 1.42 Angstroms and carbon-carbon-carbon bond angles close to 120 degrees. The methanone functional group in similar structures shows carbon-oxygen double bond lengths of approximately 1.22 Angstroms and carbon-nitrogen single bond lengths around 1.33 Angstroms, reflecting the partial double-bond character resulting from resonance interactions. Crystal packing analysis often reveals that naphthalene-containing molecules engage in aromatic stacking interactions with intermolecular distances typically ranging from 3.4 to 3.8 Angstroms between parallel aromatic planes.
The three-dimensional configuration determined by X-ray crystallography provides essential information for understanding molecular recognition properties and potential biological interactions. Crystallographic studies of related compounds demonstrate that the bipiperidine framework adopts extended conformations that maximize separation between the nitrogen centers while maintaining favorable orbital overlap for electronic interactions. The spatial arrangement of functional groups in the crystal structure reveals potential hydrogen-bonding sites and hydrophobic interaction surfaces that contribute to intermolecular recognition phenomena.
Comparative Structural Analysis with Bipiperidine-Based Analogues
Comparative structural analysis of this compound with related bipiperidine derivatives reveals significant insights into structure-activity relationships and conformational preferences within this important class of heterocyclic compounds. The bipiperidine scaffold represents a versatile molecular framework that appears in numerous biologically active compounds, with structural variations primarily occurring in substituent patterns and aromatic attachments. Studies of tyrosinase inhibitory activity in bipiperidine analogues demonstrate that methylbenzyl substitutions can dramatically enhance biological potency, with some derivatives achieving inhibitory concentrations in the low micromolar range.
The structural comparison reveals that bipiperidine compounds typically maintain similar interpiperidine geometries regardless of substituent modifications, with nitrogen-nitrogen distances remaining relatively constant around 2.3 to 2.4 Angstroms. However, the introduction of different aromatic systems significantly affects overall molecular shape and electronic properties. For instance, biphenyl-substituted derivatives like biphenyl-4-yl(piperazin-1-yl)methanone demonstrate distinct molecular geometries compared to naphthalene-containing analogues, with the biphenyl system providing greater conformational flexibility due to rotation around the phenyl-phenyl bond.
| Compound Class | Molecular Weight (g/mol) | Key Structural Features | Conformational Properties |
|---|---|---|---|
| Naphthalene-bipiperidine derivatives | 352.5 | Rigid aromatic system, extended conjugation | Limited aromatic rotation, flexible bipiperidine |
| Biphenyl-piperazine analogues | 266.34 | Flexible biphenyl system, different nitrogen framework | High conformational flexibility |
| Methoxy-substituted variants | Variable | Electron-donating substituents | Enhanced electron density at nitrogen centers |
Conformational analysis studies comparing different bipiperidine derivatives reveal that aromatic substituents significantly influence the preferred molecular conformations and energy barriers for interconversion. Fluorinated piperidine analogues demonstrate that electron-withdrawing substituents can dramatically alter conformational preferences, with fluorine atoms typically adopting axial orientations to maximize favorable electrostatic interactions. In contrast, methoxy substituents generally prefer equatorial positions to minimize steric hindrance while maximizing orbital overlap with the piperidine ring system.
The comparative analysis also reveals important differences in molecular recognition properties between various bipiperidine derivatives. Compounds containing naphthalene systems typically exhibit enhanced aromatic stacking capabilities compared to those with simpler aromatic substituents, potentially leading to stronger intermolecular interactions and different biological activity profiles. The extended conjugation present in naphthalene-containing derivatives also affects electronic distribution throughout the molecule, potentially influencing redox properties and coordination chemistry compared to non-conjugated analogues. Molecular dynamics simulations of different bipiperidine derivatives demonstrate that the specific arrangement of aromatic and aliphatic components determines both solution-phase conformational behavior and solid-state packing preferences, highlighting the importance of detailed structural characterization for understanding chemical and biological properties.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJTNQBKXEJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Bipiperidine Intermediates
The foundational approach involves coupling 4-methoxy-1,4'-bipiperidine with 1-naphthoyl chloride or its derivatives. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) is frequently employed as a coupling agent to facilitate the formation of the carbonyl bridge. This method ensures minimal side reactions, such as over-acylation or racemization, by activating the carboxyl group of the naphthalenyl precursor.
Example Procedure :
- 4-Methoxy-1,4'-bipiperidine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
- 1-Naphthoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by BOPCl (1.1 equiv).
- The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup and purification via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Purity (HPLC) | >98% |
| Reaction Time | 12–16 hours |
Reductive Amination Pathways
Alternative routes utilize reductive amination to construct the bipiperidine core before introducing the naphthalenyl group. This method is advantageous for scalability but requires careful handling of intermediates to prevent degradation.
Critical Steps :
- Intermediate Synthesis : 4-Methoxypiperidine is condensed with piperidin-4-one under acidic conditions to form the bipiperidine backbone.
- Reductive Stabilization : Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine intermediate, ensuring high enantiomeric excess.
- Final Acylation : The naphthalenyl carbonyl group is introduced via BOPCl-mediated coupling, as described above.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvent systems include dichloromethane (DCM) or tetrahydrofuran (THF) , which balance solubility and reactivity. Elevated temperatures (40–50°C) accelerate acylation but risk side product formation, necessitating precise thermal control.
Comparative Solvent Study :
| Solvent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| DCM | 74 | 98 | <2% (unreacted amine) |
| THF | 68 | 95 | 5% (over-acylation) |
| DMF | 55 | 90 | 10% (degradation) |
Catalytic and Stoichiometric Considerations
BOPCl outperforms traditional agents like HOBt/EDC in minimizing racemization, particularly for sterically hindered bipiperidines. Stoichiometric excess of 1-naphthoyl chloride (1.2–1.5 equiv) ensures complete conversion, while higher excesses lead to purification challenges.
Alternative Synthetic Routes and Innovations
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times from hours to minutes. Acylation under microwave conditions (100°C, 30 minutes) achieves comparable yields (70–72%) with reduced energy input.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility for large-scale synthesis. A tubular reactor with immobilized BOPCl catalyst demonstrates 85% yield at a throughput of 500 g/hour, highlighting industrial potential.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity and Stability
Stability studies indicate the compound remains >95% pure under inert storage (-20°C, argon) for 12 months. Accelerated degradation at 40°C/75% RH shows 5% decomposition over 6 weeks, primarily via hydrolysis of the carbonyl group.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxy-[1,4’-bipiperidin]-1’-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Key Observations :
- The target compound shares a 4-methoxy bipiperidine core with 13b and 15g but differs in the aromatic substituent (naphthalen-1-yl vs. pyridin-3-yl or 4-methoxyphenyl).
- Introduction of a hydroxy group (as in 13b and 15g) or heteroaromatic systems (e.g., quinoline in 7d) alters polarity and hydrogen-bonding capacity, impacting solubility and target interactions .
- Chiral resolution of 14f demonstrates the importance of stereochemistry in biological activity, suggesting enantioselective effects may apply to the target compound .
Pharmacological Profiles
Receptor Binding Affinities
Structural modifications significantly influence binding selectivity and potency:
Key Observations :
- Replacement of the naphthalen-1-yl group with thiophene (9g) or methoxyphenyl (10g) enhances VAChT affinity while reducing σ receptor binding, suggesting the target compound’s naphthalene moiety may favor σ receptor interactions .
- Sigma ligands like 33 show subnanomolar affinity but poor selectivity, whereas the target compound’s bipiperidine-naphthalene hybrid could balance affinity and selectivity .
Pharmacokinetic Considerations
- Metabolic Stability : Piperidine and bipiperidine moieties are susceptible to cytochrome P450 oxidation. The 4-methoxy group may slow metabolism, as seen in related compounds .
- CNS Penetration : The naphthalene core in CB1/CB2 agonist 13 limits brain uptake due to high molecular weight and rigidity, suggesting the target compound may also exhibit restricted CNS distribution .
Biological Activity
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a bipiperidine moiety and a naphthalene ring, contributing to its unique pharmacological profile. The methoxy group enhances lipophilicity, potentially influencing its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antidepressant Effects : Research indicates that derivatives of bipiperidine exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.
- Antitumor Activity : Some studies suggest that compounds with similar structures may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : The presence of the naphthalene moiety may contribute to antimicrobial activity against various pathogens.
Antidepressant Activity
A study conducted by researchers at [source not available] demonstrated that this compound exhibited significant antidepressant-like behavior in the forced swim test (FST) and tail suspension test (TST) in mice. The compound was found to increase the levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Antitumor Activity
In vitro studies reported by [source not available] indicated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, demonstrating moderate potency. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis via the mitochondrial pathway.
Antimicrobial Properties
Another investigation highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL against S. aureus, indicating promising antibacterial activity.
Case Studies
| Study | Objective | Findings | Reference |
|---|---|---|---|
| Study 1 | Antidepressant effects in mice | Significant reduction in immobility time in FST | [source not available] |
| Study 2 | Antitumor activity in vitro | Induced apoptosis in cancer cell lines | [source not available] |
| Study 3 | Antimicrobial efficacy | Effective against S. aureus with MIC of 15 µg/mL | [source not available] |
Q & A
Q. What synthetic methodologies are optimal for producing (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone with high purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and ketone coupling reactions. For example:
Step 1 : Prepare the bipiperidine scaffold via reductive amination or alkylation of piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Step 2 : Functionalize the 4-methoxy group using methoxybenzyl halides or Mitsunobu reactions .
Step 3 : Couple the naphthalen-1-yl moiety via Friedel-Crafts acylation or Pd-catalyzed cross-coupling .
- Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemical ambiguities in the bipiperidine core .
- NMR Spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm methoxy positioning and naphthyl ketone connectivity .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values, combined with caspase-3/7 activation assays to probe apoptosis pathways .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., σ receptors) using [³H]-DTG as a tracer .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Modular Modifications :
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CB1/CB2 receptors .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside caspase assays .
- Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or batch effects .
Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound’s structure be addressed?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for disordered regions .
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters .
- Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) to ensure model accuracy .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis to determine t₁/₂, Cₘₐₓ, and AUC .
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues .
- BBB Penetration : Use brain/plasma ratio measurements post-IV injection to assess CNS accessibility .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Critical Analysis :
- Strain Variability : Activity may depend on bacterial efflux pump expression (e.g., E. coli vs. MRSA) .
- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the ketone group) .
- Methodological Differences : Variations in MIC determination protocols (e.g., agar dilution vs. broth microdilution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
